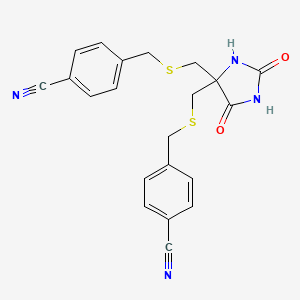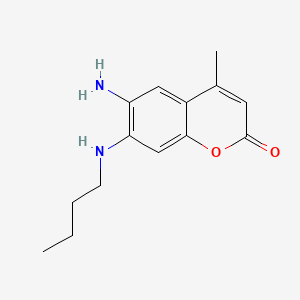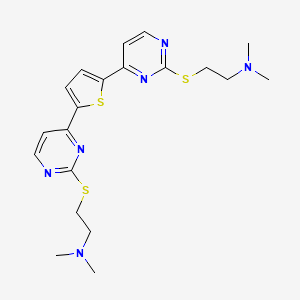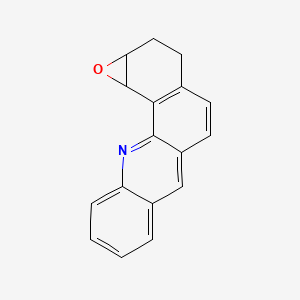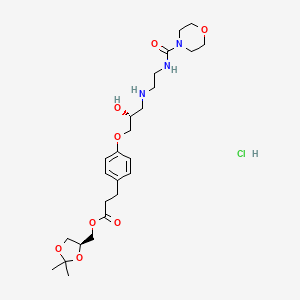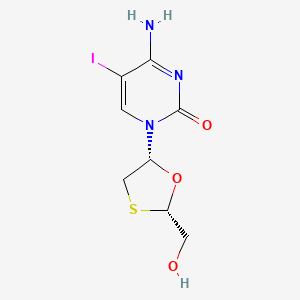
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid is a complex organic compound with a molecular formula of C38H28N6O13S3 . This compound is known for its vibrant color properties and is often used in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pH levels, which are crucial for the successful formation of the compound .
化学反应分析
Types of Reactions
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo group can be reduced to amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for diazotization, and reducing agents like sodium dithionite for reduction reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines from reduction reactions and quinones from oxidation reactions .
科学研究应用
5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
作用机制
The mechanism of action of 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid involves its interaction with specific molecular targets. The compound’s sulfonic acid groups allow it to bind to proteins and other macromolecules, altering their structure and function. This binding can lead to changes in cellular processes and pathways .
相似化合物的比较
Similar Compounds
5-Quinolinesulfonic acid, 8-hydroxy-7-(6-sulfo-2-naphthylazo)-: Similar in structure but differs in the position and type of functional groups.
4-Hydroxy-7-((5-hydroxy-6-(phenylazo)-7-sulfo-2-naphthyl)amino)carbonyl)amino-3-(6-sulfo-2-naphthylazo)naphthalene-2-sulfonic acid: Another similar compound with different substituents.
Uniqueness
What sets 5-(Acetylamino)-4-hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-2,7-naphthalenedisulfonic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring precise interactions with biological molecules .
属性
CAS 编号 |
7147-78-6 |
|---|---|
分子式 |
C29H22N4O12S3 |
分子量 |
714.7 g/mol |
IUPAC 名称 |
5-acetamido-4-hydroxy-3-[[4-[(6-sulfonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C29H22N4O12S3/c1-15(34)30-24-14-23(47(40,41)42)12-19-13-25(48(43,44)45)27(28(35)26(19)24)33-32-20-6-2-16(3-7-20)29(36)31-21-8-4-18-11-22(46(37,38)39)9-5-17(18)10-21/h2-14,35H,1H3,(H,30,34)(H,31,36)(H,37,38,39)(H,40,41,42)(H,43,44,45) |
InChI 键 |
AGAYOPKBEBHPJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


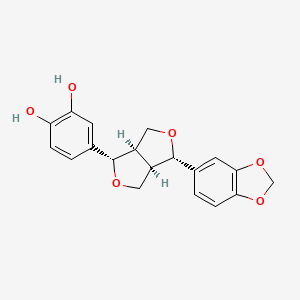
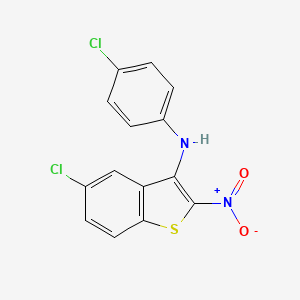
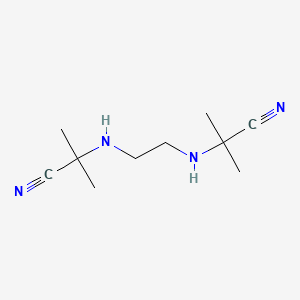
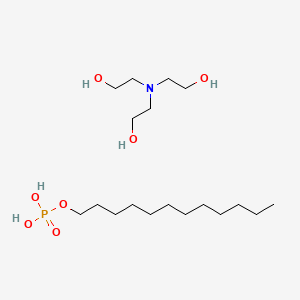
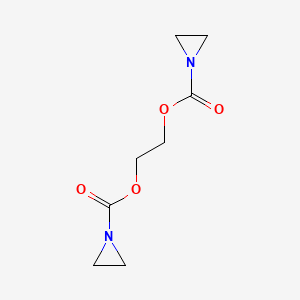
![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
